(2-(Acryloyloxy)ethyl)dimethylammonium nitrate

Description

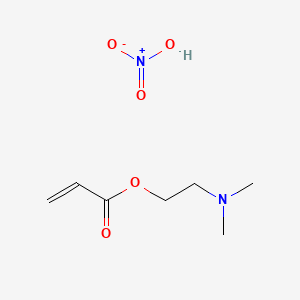

Structure

3D Structure of Parent

Properties

CAS No. |

85422-98-6 |

|---|---|

Molecular Formula |

C7H14N2O5 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl prop-2-enoate;nitric acid |

InChI |

InChI=1S/C7H13NO2.HNO3/c1-4-7(9)10-6-5-8(2)3;2-1(3)4/h4H,1,5-6H2,2-3H3;(H,2,3,4) |

InChI Key |

DKUCPGQRVQHYRA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)C=C.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Acryloyloxy)ethyl)dimethylammonium nitrate typically involves the reaction of (2-(Acryloyloxy)ethyl)dimethylamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(2-(Acryloyloxy)ethyl)dimethylamine+Nitric Acid→(2-(Acryloyloxy)ethyl)dimethylammonium nitrate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-(Acryloyloxy)ethyl)dimethylammonium nitrate undergoes various chemical reactions, including:

Polymerization: The acrylate group can undergo free radical polymerization to form polymers.

Nucleophilic Substitution: The dimethylammonium group can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding alcohols and amines.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are used under mild conditions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

Polymerization: Polythis compound

Nucleophilic Substitution: Substituted ammonium salts

Hydrolysis: Corresponding alcohols and amines

Scientific Research Applications

Polymer Science and Materials Engineering

Cationic Polymers :

The compound is primarily utilized in the synthesis of cationic polymers through copolymerization processes. These polymers exhibit significant potential as flocculants in wastewater treatment due to their ability to aggregate and remove suspended particles effectively. For instance, the copolymerization of (2-(Acryloyloxy)ethyl)dimethylammonium nitrate with acrylamide has been shown to enhance the flocculation efficiency in various aqueous systems .

Hydrogels :

Research has also highlighted the use of this compound in developing pH-sensitive hydrogels. These materials can respond to environmental pH changes, making them suitable for drug delivery systems. A study demonstrated that hydrogels made from this compound and vinyl pyrrolidone effectively removed dyes from aqueous solutions, showcasing their utility in environmental remediation .

Environmental Applications

Water Treatment :

The compound is employed in advanced water treatment technologies, particularly for the removal of heavy metals and contaminants. Its incorporation into polymer-enhanced ultrafiltration systems has been reported to significantly improve the removal rates of antimony from water samples, demonstrating its effectiveness in addressing environmental pollution .

Antimicrobial Properties :

Another notable application is its use in creating antimicrobial surfaces. By immobilizing this compound on various substrates, researchers have achieved stable antimicrobial properties that can be applied in hygiene products, thereby reducing microbial contamination .

Biomedical Applications

Smart Biomaterials :

The thermoresponsive behavior of quaternary chitosans modified with this compound has been studied for their antibacterial activity and biocompatibility. These materials are promising candidates for developing smart biomaterials that can respond to physiological conditions, potentially improving wound healing processes .

Drug Delivery Systems :

Due to its ability to form hydrogels that are sensitive to external stimuli, this compound is being explored for use in drug delivery applications. The controlled release mechanisms facilitated by such hydrogels could enhance therapeutic efficacy while minimizing side effects .

Data Tables

Case Studies

- Flocculant Efficiency : A study evaluated the performance of a copolymer made from this compound and acrylamide in treating industrial wastewater. The results indicated a significant reduction in turbidity levels, confirming its effectiveness as a flocculant.

- Antimicrobial Surface Coatings : Research conducted on the immobilization of this compound on hair fibers demonstrated a sustained antimicrobial effect over time, suggesting its potential application in personal care products aimed at reducing microbial growth.

- Hydrogel Performance : The performance of hydrogels synthesized from this compound was tested for dye removal efficiency under varying pH conditions, showcasing their adaptability and effectiveness in environmental remediation tasks.

Mechanism of Action

The mechanism of action of (2-(Acryloyloxy)ethyl)dimethylammonium nitrate involves its interaction with various molecular targets. The acrylate group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. The dimethylammonium group can interact with negatively charged molecules, facilitating ion exchange and adsorption processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The table below summarizes key structural features, anions, and applications of (2-(acryloyloxy)ethyl)dimethylammonium nitrate and related ammonium ionic liquids or salts:

Key Research Findings and Comparative Analysis

Reactivity and Polymerization Potential

The target compound’s acryloyloxyethyl group enables radical polymerization, distinguishing it from non-polymerizable analogs like [DDA][NO₃] or dimethylammonium nitrate. This property makes it suitable for synthesizing ionic polymers with tailored mechanical or conductive properties . In contrast, [N₂,₂OH,₁,₁][NTf₂] and [BDMA][NO₃] lack polymerizable groups but excel as solvents or surfactants due to their hydrophobic tails .

Solubility and Solvent Compatibility

- Polarity : The nitrate anion in the target compound enhances water solubility compared to NTf₂-based salts (e.g., [N₂,₂OH,₁,₁][NTf₂]), which are hydrophobic .

- DES Compatibility : Dimethylammonium nitrate (simpler core) forms DESs with glycols, acting as a hydrogen bond acceptor (HBA). The target compound’s acrylate group may hinder DES formation but offers reactivity for post-synthesis modifications .

Surfactant and Colloidal Behavior

Compounds with long alkyl chains ([DDA][NO₃], [BDMA][NO₃], and Tris(2-hydroxyethyl)-stearoylamino nitrate) exhibit surfactant-like behavior. For instance, Tris(2-hydroxyethyl)-stearoylamino nitrate’s stearoyl chain promotes micelle formation, whereas the target compound’s shorter acryloyloxyethyl group limits its amphiphilicity .

Thermal and Chemical Stability

- Thermal Stability : NTf₂-based salts ([N₂,₂OH,₁,₁][NTf₂]) exhibit superior thermal stability (>300°C) compared to nitrate salts, which may decompose at lower temperatures (~200°C) .

- Chemical Stability: The target compound’s acrylate group is prone to hydrolysis under basic conditions, whereas benzyl or alkyl analogs ([BDMA][NO₃]) are more chemically inert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.